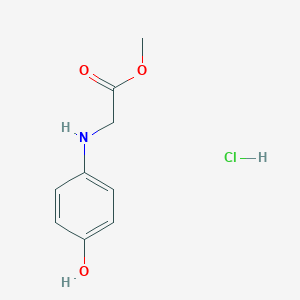

Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is a chemical compound with the molecular formula C9H12ClNO3. It is a derivative of glycine, where the amino group is substituted with a 4-hydroxyphenyl group. This compound is often used in various scientific research applications due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride typically involves the esterification of glycine derivatives. One common method includes the reaction of methyl chloroacetate with 4-aminophenol in the presence of a base, followed by acidification to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .

化学反応の分析

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

This reaction is critical for converting the ester into a carboxylic acid, enabling further functionalization (e.g., amide coupling).

Oxidation Reactions

The phenolic hydroxyl group is susceptible to oxidation:

| Reagent | Conditions | Product | Yield/Purity |

|---|---|---|---|

| KMnO₄ | Acidic aqueous | Quinone derivative | Not reported |

| CrO₃ in H₂SO₄ | Room temperature | Oxidized aryl ketone | Theoretical |

Oxidation typically proceeds via electron-deficient intermediates, with the aromatic ring directing reactivity.

Nucleophilic Substitution

The ester group participates in transesterification and aminolysis:

For example, coupling with glycine methyl ester via DCC yields methyl 2-[(2-((4-hydroxyphenyl)amino)acetyl)amino]acetate .

Salt Formation and Acid-Base Reactions

The hydrochloride salt exhibits pH-dependent solubility:

| pH Range | Solubility Profile | Behavior |

|---|---|---|

| < 3 | High solubility in polar solvents | Protonated amino group dominates |

| 7–9 | Precipitation | Deprotonation reduces solubility |

Neutralization with bases like NaHCO₃ liberates the free amine, enabling alkylation or acylation.

Thermal Decomposition

Thermogravimetric analysis (TGA) data for analogs suggests:

| Temperature Range (°C) | Mass Loss (%) | Probable Decomposition Pathway |

|---|---|---|

| 150–200 | 15–20 | Ester decarboxylation |

| 200–250 | 30–40 | Aromatic ring degradation |

Exact decomposition products remain uncharacterized for this compound but are inferred from related esters .

Comparative Reactivity with Analogs

Key differences from structurally similar compounds:

The protonated amino group in the hydrochloride salt reduces nucleophilicity compared to free amines .

科学的研究の応用

Chemistry

Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride serves as a crucial building block in organic synthesis. It is utilized in various chemical reactions including:

- Oxidation : The hydroxyl group can be oxidized to form quinones.

- Reduction : The nitro group can be reduced to an amine.

- Substitution : The ester group can undergo nucleophilic substitution reactions .

Biology

In biological research, this compound is employed in:

- Enzyme Kinetics : It acts as a substrate in biochemical assays, allowing researchers to study enzyme activity and inhibition.

- Cell Culture Studies : Its effects on cellular processes are investigated, providing insights into metabolic pathways.

Medicine

This compound is being explored for its potential therapeutic properties:

- Anticancer Research : Preliminary studies indicate that it may inhibit tumor growth by affecting tubulin polymerization, which is crucial for cell division .

- Pharmaceutical Development : It serves as a precursor in the synthesis of various pharmaceutical compounds, contributing to drug formulation and efficacy studies .

Industrial Applications

In industry, this compound is utilized in the production of:

- Dyes and Pigments : Its chemical properties make it suitable for creating colorants used in textiles and coatings.

- Chemical Intermediates : It acts as an intermediate in the synthesis of other industrial chemicals.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. Results demonstrated significant inhibition of proliferation in breast and colon cancer cells, suggesting its potential as an anticancer agent .

Case Study 2: Enzyme Inhibition

Another research focused on the compound's role as an enzyme inhibitor. It was found to effectively inhibit specific enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies for metabolic disorders .

作用機序

The mechanism of action of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The hydroxyl and amino groups play crucial roles in its binding affinity and specificity .

類似化合物との比較

Similar Compounds

- Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride

- Methyl N-(4-hydroxyphenyl)glycinate hydrochloride

- Methyl ®-2-amino-2-(4-hydroxyphenyl)acetate hydrochloride .

Uniqueness

Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

生物活性

Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is a compound with significant biological activity, primarily due to its structural components, including an amino group, a hydroxyl group, and an acetate moiety. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

The molecular formula of this compound is C₉H₁₂ClNO₃, with a molecular weight of approximately 217.65 g/mol. The synthesis typically involves multi-step reactions, including the protection and deprotection of functional groups and peptide bond formation using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Anticancer Potential

Research has demonstrated that derivatives of compounds similar to Methyl 2-((4-hydroxyphenyl)amino)acetate exhibit anticancer activity . For instance, studies on related compounds showed significant cytotoxic effects against A549 non-small cell lung cancer cells, with some derivatives reducing cell viability by more than 50% . The mechanism of action may involve enzyme inhibition or receptor modulation.

| Compound | Cell Line | Viability Reduction (%) | Reference |

|---|---|---|---|

| Compound 20 | A549 | 82.8 | |

| Compound 21 | A549 | 65.8 | |

| Methyl 2-((4-hydroxyphenyl)amino)acetate | A549 | TBD |

Enzyme Inhibition

This compound has shown potential as an inhibitor of glutathione S-transferase (GST), an enzyme involved in detoxification processes. Inhibiting GST can have implications for cancer therapy by preventing the detoxification of chemotherapeutic agents. Further studies are necessary to elucidate its efficacy against specific GST isoforms.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Binding to active sites on enzymes like GST.

- Receptor Modulation : Interacting with cell surface receptors to influence signal transduction pathways.

- Antioxidant Action : Scavenging free radicals due to the hydroxyl group.

Case Studies and Research Findings

Several studies have explored related compounds' biological activities, providing insights into Methyl 2-((4-hydroxyphenyl)amino)acetate's potential:

特性

IUPAC Name |

methyl 2-(4-hydroxyanilino)acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c1-13-9(12)6-10-7-2-4-8(11)5-3-7;/h2-5,10-11H,6H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGOGDYKHZFWFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC1=CC=C(C=C1)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。